Methyl 4-piperidineacetate

Pharmaceutical intermediate stability Salt form selection Storage and handling

CNS medchem programs requiring 4-piperidine scaffold with free secondary amine face a critical limitation: N-protected or salt forms block essential N-alkylation, acylation, and reductive amination steps. Methyl 4-piperidineacetate (CAS 168986-49-0) resolves this with a reactive free amine (pKa 10.40) and methyl ester (LogP ~0.4) for aqueous solubility. • Free secondary amine enables N-alkylation, N-acylation, reductive amination-reactions precluded with N-Boc or N-Me analogs. • Equatorial 4-position acetate ensures consistent SAR geometry; select over 3-isomer for maximum amine-ester separation. • Supplied as free base for direct synthetic use; store at 2-8°C protected from light.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 168986-49-0
Cat. No. B067877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-piperidineacetate
CAS168986-49-0
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCNCC1
InChIInChI=1S/C8H15NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3
InChIKeyVOUIHMBRJVKANW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Piperidineacetate Identity and Properties


Methyl 4-piperidineacetate (CAS 168986-49-0), also known as methyl 2-(piperidin-4-yl)acetate, is a piperidine derivative with molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol . This compound exists as a colorless to light yellow liquid or solid at room temperature, with a reported boiling point of 145 °C (at 0.2 Torr) and predicted density of 0.982 ± 0.06 g/cm³ [1]. It is classified as an irritant and is primarily utilized as a pharmaceutical intermediate for introducing the 4-piperidineacetate moiety into larger molecular architectures .

Workflow Role Intermediate for introducing 4-piperidineacetate moiety via N-functionalization
Form Selection Free base for amine reactivity; hydrochloride salt for storage stability
Handling Cold storage, protect from light; irritant — use appropriate precautions

Methyl 4-Piperidineacetate Structural Uniqueness


Methyl 4-piperidineacetate occupies a distinct chemical space that precludes simple substitution by structurally related piperidine esters. The compound features a free secondary amine on the piperidine ring at the 4-position with a methyl acetate side chain, creating a specific hydrogen bond donor/acceptor profile and nucleophilic reactivity that is fundamentally altered when the nitrogen is substituted, protected, or when the ester is modified . Substitution with the ethyl ester analog introduces increased lipophilicity (LogP shift) and altered metabolic stability ; use of hydrochloride salt form introduces a chloride counterion that modifies solubility, handling properties, and reaction compatibility ; N-methylation or Boc-protection entirely changes the synthetic utility of the compound by blocking the free amine from participating in subsequent coupling or alkylation reactions . These differences directly impact synthetic route feasibility, intermediate stability, and final product purity profiles.

  • Ethyl ester analog

    Increased lipophilicity and altered boiling point may shift purification and reaction kinetics.

  • N-Methyl derivative

    Blocked amine prevents N-alkylation or acylation; fundamentally changes synthetic utility.

  • 3-Position isomer

    Conformational flexibility may alter spatial orientation and target binding geometry.

  • Hydrochloride salt

    Counterion can interfere with reactions that require the nucleophilic free amine.

Methyl 4-Piperidineacetate vs. Structural Analogs


Free Base vs. Hydrochloride Salt

The free base form (CAS 168986-49-0) and hydrochloride salt (CAS 81270-37-3) represent distinct procurement options with quantifiable property differences relevant to synthetic workflow decisions . The free base is reported as a colorless to light yellow liquid or solid requiring storage at 2-8°C with protection from light, whereas the hydrochloride salt is a yellow to off-white solid with a significantly higher melting point of 155°C . The molecular weight difference (157.21 vs. 193.67 g/mol) reflects the 36.46 g/mol HCl addition, which alters molar quantities in stoichiometric calculations .

Free base vs. salt
Data to verify
+36.46 g/mol
MW increase from HCl addition; salt mp 155°C, solid
Form selection may influence synthetic workflow and storage requirements
Free base enables amine reactivity; salt offers defined melting point for identity
Pharmaceutical intermediate stability Salt form selection Storage and handling

Free Amine vs. N-Methyl Derivative

Methyl 4-piperidineacetate (free NH) and methyl 2-(1-methylpiperidin-4-yl)acetate (CAS 95533-25-8; N-methylated analog) differ fundamentally in synthetic utility . The free NH compound serves as a key intermediate for introducing the 4-piperidineacetate moiety into larger molecular architectures, a structural feature commonly found in ligands for central nervous system targets including various neurotransmitter receptors . The N-methylated analog is described as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials, but its pre-methylated nitrogen precludes subsequent N-functionalization reactions that are possible with the free amine . The free amine compound (pKa predicted 10.40 ± 0.10) retains the basic nitrogen required for salt formation, coordination chemistry, or nucleophilic reactions that the N-methylated analog cannot perform .

Free NH vs. N-methyl
Class-level
Free NH (pKa ~10.4)Reactive secondary amine; suitable for N-alkylation/acylation
N-Methyl analogBlocked nitrogen; limits functionalization to pre-methylated targets
Synthetic utility depends on need for secondary amine reactivity
N-methyl analog cannot undergo N-functionalization; confirm route requirements
Synthetic intermediate Drug discovery CNS pharmaceutical synthesis

Methyl Ester vs. Ethyl Ester Analog

The methyl ester (CAS 168986-49-0; MW 157.21) and ethyl ester analog (CAS 59184-90-6; ethyl 2-(piperidin-4-yl)acetate; MW 171.24) exhibit quantifiable differences in molecular weight, lipophilicity, and predicted physicochemical behavior . The ethyl ester possesses an additional methylene group, increasing molecular weight by 14.03 g/mol and elevating predicted LogP by approximately 0.5 units (class-level inference based on ester homolog series) [1]. The methyl ester has a reported boiling point of 145°C at 0.2 Torr and predicted density of 0.982 ± 0.06 g/cm³, while the ethyl ester's physical constants differ accordingly . These differences affect purification methods (distillation parameters, chromatographic retention) and reaction kinetics in ester hydrolysis or transesterification reactions .

Methyl vs. ethyl ester
Class-level
+14.03 g/mol, ΔLogP ≈ +0.5
Ethyl ester has higher MW and lipophilicity; distillation parameters differ
Ester choice may affect purification and reaction kinetics
Lower lipophilicity of methyl ester may suit biphasic systems; verify for application
Ester reactivity Lipophilicity Hydrolysis kinetics

4-Position vs. 3-Position Isomer

Methyl 4-piperidineacetate (4-substituted) and methyl 2-(piperidin-3-yl)acetate (3-substituted analog; CAS not specified in accessible sources) represent regioisomeric intermediates with distinct conformational and electronic properties . The 4-position substitution places the acetate side chain in the equatorial position of the chair conformation, minimizing 1,3-diaxial interactions and providing maximum separation from the ring nitrogen . In contrast, 3-position substitution creates axial/equatorial equilibria that introduce conformational flexibility and alter the spatial relationship between the amine and ester functionalities . These differences affect metal coordination geometry, receptor binding in downstream pharmaceutical targets, and crystallinity of final compounds. The 4-substituted isomer has a predicted pKa of 10.40 ± 0.10, whereas the 3-substituted isomer would exhibit a slightly different pKa due to altered inductive effects .

4- vs. 3-substitution
Class-level
4-positionEquatorial preference; pKa ~10.4; defined amine–ester distance
3-positionConformational equilibria; altered spatial relationship
Regioisomer selection may affect target engagement geometry
4-substitution provides rigid scaffold; 3-substitution may offer alternative vectors
Regioisomer comparison Piperidine scaffold Structure-activity relationship

Commercial Purity Specifications

Commercial suppliers report minimum purity specifications for methyl 4-piperidineacetate (CAS 168986-49-0) ranging from ≥97% to 98% . The compound is available as the free base with appearance varying from colorless to light yellow liquid or solid depending on storage conditions, with some suppliers specifying storage at 0-8°C to maintain stability . The hydrochloride salt form (CAS 81270-37-3) is also available with similar purity specifications (≥97%) and is reported as a yellow to off-white solid with a defined melting point of 155°C . The MDL number MFCD04115353 and PubChem ID 1515259 provide standardized identifiers for cross-referencing across supplier catalogs . These specifications are critical for procurement decisions where reaction stoichiometry, impurity profiles, and storage stability directly impact synthetic reproducibility.

Purity specifications
Data to verify
Purity: ≥97–98%
Free base: liquid/solid; HCl salt: solid, mp 155°C
MDL MFCD04115353; PubChem 1515259
Purity level and form affect stoichiometry and reproducibility
Salt melting point aids identity verification; confirm supplier COA
Purity specification Quality control Procurement criteria

Methyl 4-Piperidineacetate Application Scenarios


CNS Receptor Ligand Synthesis

Based on its established role as a key intermediate for introducing the 4-piperidineacetate moiety into ligands for CNS targets including neurotransmitter receptors , methyl 4-piperidineacetate is optimally deployed in medicinal chemistry programs targeting neurological disorders. The free amine functionality enables N-alkylation, N-acylation, or reductive amination reactions that are precluded when using the N-methylated analog (CAS 95533-25-8) . The methyl ester provides lower lipophilicity (calculated LogP ~0.4) compared to the ethyl ester analog [1], which may be advantageous for maintaining aqueous solubility in early-stage lead optimization. This scenario is specifically relevant to research groups developing novel antipsychotic, anticonvulsant, or sedative agents where piperidine-based pharmacophores are prevalent .

Salt Form Selection for Synthesis

Procurement decisions between the free base (CAS 168986-49-0) and hydrochloride salt (CAS 81270-37-3) forms should be guided by the intended synthetic sequence. The free base is required for reactions where the nucleophilic secondary amine participates directly, such as alkylation, acylation, or reductive amination . In contrast, the hydrochloride salt offers superior storage stability at 0-8°C and a defined melting point of 155°C for identity verification, making it preferable when the compound is used as a stock intermediate requiring long-term storage before further transformation . The 36.46 g/mol molecular weight difference must be accounted for in stoichiometric calculations when converting between forms [1].

Regioselective Scaffold Construction

The 4-position substitution pattern of methyl 4-piperidineacetate provides a conformationally defined scaffold with the acetate side chain preferentially occupying the equatorial position . This structural feature is critical for parallel synthesis programs where consistent spatial orientation of functional groups is required for structure-activity relationship studies. The 4-isomer should be selected over the 3-position analog when maximum separation between the amine and ester functionalities is desired, or when downstream targets require the 4-substituted piperidine pharmacophore found in numerous CNS-active compounds . The predicted pKa of 10.40 ± 0.10 informs pH-dependent extraction and purification protocols [1].

Application
Selection Property
Validation Focus
CNS receptor ligand synthesis
Free secondary amine for N-functionalization; controlled lipophilicity of methyl ester
Confirm reactivity in N-alkylation/acylation assays; assess solubility in lead optimization
Salt form selection for synthesis
Free base for amine participation; HCl salt for storage stability and defined melting point
Verify salt form compatibility with synthetic route; adjust stoichiometry for MW difference
Regioselective scaffold construction
4-position substitution with equatorial preference; defined amine–ester geometry
Evaluate spatial orientation in SAR studies; confirm conformational rigidity

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